2-Phenyl-1,3-dioxane-4,6-dione
Overview
Description
2-Phenyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms
Preparation Methods
The synthesis of 2-Phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the reaction of malonic acid with ketones in the presence of strong proton acids such as concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form carboxylic acids or reduced to form alcohols . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .
Scientific Research Applications
2-Phenyl-1,3-dioxane-4,6-dione has numerous applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and as a building block for complex molecules . In biology and medicine, it has been studied for its potential as a selective inhibitor of certain enzymes, such as SIRT1, which is involved in the deacetylation of proteins . This compound has also shown promise in the development of new drugs for the treatment of diseases like cancer . In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, as a SIRT1 inhibitor, it competes with the acetyl peptide and noncompetitively interacts with NAD+, leading to the inhibition of the deacetylation process . This inhibition can result in increased acetylation levels of target proteins, affecting various cellular processes .
Comparison with Similar Compounds
2-Phenyl-1,3-dioxane-4,6-dione is similar to other compounds such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and barbituric acid . it is unique in its specific structure and reactivity. While Meldrum’s acid is known for its high acidity and stability, this compound offers distinct advantages in terms of its selective inhibition of enzymes and potential therapeutic applications . Other similar compounds include dimedone and various substituted dioxane derivatives .
Properties
IUPAC Name |
2-phenyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDGWTZFJKFKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359038 | |
Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-16-8 | |
Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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